

An In-depth Technical Guide to the Meroterpenoid Chevalone E

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Compound of Interest

Compound Name:	Chevalone E
CAS No.:	1315451-94-5
Cat. No.:	B3025983

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For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on **Chevalone E**, a fascinating meroterpenoid natural product. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its chemical properties, biological activities, and the experimental methodologies used to study it. The structure of this guide is designed to logically unfold the story of **Chevalone E**, from its fundamental chemical identity to its potential applications in drug development. Every piece of data and every protocol is presented with the intent of ensuring scientific integrity and empowering researchers to confidently engage with this promising molecule.

Introduction to Chevalone E: A Fungal Meroterpenoid of Interest

Chevalone E belongs to the chevalone class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] These molecules are characterized by their complex, polycyclic structures and diverse stereochemistry, which contribute to a wide array of biological activities.[1] **Chevalone E**, specifically, has garnered significant attention for its intriguing synergistic bioactivities, rather than potent intrinsic effects. It has been reported to enhance the efficacy of conventional antibiotics against resistant bacteria and potentiate the cytotoxic effects of anticancer drugs.[1] [2] This positions **Chevalone E** as a compelling lead for the development of adjuvant therapies that could revitalize existing drug arsenals.

This guide will provide a detailed exploration of the chemical structure, physicochemical properties, and known biological activities of **Chevalone E**. Furthermore, it will present established experimental workflows for its characterization and the investigation of its synergistic mechanisms, offering a solid foundation for future research and development endeavors.

Chemical Structure and Stereochemistry

The precise chemical identity of a natural product is the cornerstone of its scientific exploration. The structural elucidation of **Chevalone E** has been accomplished through a combination of spectroscopic techniques.

Molecular Formula: $C_{26}H_{38}O_4$ [2]

IUPAC Name: (1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.0.0^{2,11}.0^{4,9}.0^{15,20}]docosa-4(9),6-dien-5-one[2]

The complex polycyclic system of **Chevalone E**, featuring multiple stereocenters, presents a significant challenge in its characterization and synthesis. The following diagram illustrates the core scaffold and numbering of this intricate molecule.

Caption: Simplified representation of the polycyclic core of **Chevalone E**.

Physicochemical Properties

Understanding the physicochemical properties of **Chevalone E** is crucial for its handling, formulation, and for interpreting its biological activity. While experimentally determined data is

not widely available, computational predictions provide valuable initial insights.



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Interpretation for the Researcher: The high XLogP3 value suggests that **Chevalone E** is a lipophilic molecule, which has implications for its solubility and ability to cross biological membranes. The presence of a single hydrogen bond donor and multiple acceptors indicates its potential for specific interactions with biological targets. The low rotatable bond count suggests a rigid molecular structure.

Spectroscopic Data for Structural Elucidation

The definitive identification and characterization of **Chevalone E**, like any complex natural product, relies on a suite of spectroscopic techniques. While the raw spectral data for **Chevalone E** is not readily available in public databases, this section outlines the expected data based on its known structure and comparison with closely related analogs like Chevalones H-M.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

- ^1H NMR: The proton NMR spectrum of **Chevalone E** is expected to be complex, with numerous signals in the aliphatic region (0.5-2.5 ppm) corresponding to the terpene-derived portion of the molecule. Key signals would include those for the methyl groups, methine

protons, and methylene protons of the polycyclic system. The olefinic proton in the α -pyrone moiety would likely appear in the downfield region (around 5-6 ppm).[1][3]

- ^{13}C NMR: The carbon NMR spectrum would provide a count of the unique carbon atoms in the molecule (26 for **Chevalone E**). Characteristic signals would include those for the carbonyl carbon of the α -pyrone ring (around 160-170 ppm), olefinic carbons (100-150 ppm), carbons bearing oxygen atoms (60-80 ppm), and a multitude of aliphatic carbons in the upfield region.[1][3]

Table of Expected ^{13}C and ^1H NMR Chemical Shifts for Key Functional Groups (based on related compounds):



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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For **Chevalone E** ($\text{C}_{26}\text{H}_{38}\text{O}_4$), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 415.2848. Fragmentation patterns observed in MS/MS experiments would provide valuable information about the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Chevalone E** would be expected to show characteristic absorption bands for:

- O-H stretch: A broad band around 3400 cm^{-1} due to the hydroxyl group.

- C-H stretch: Bands in the region of 2850-3000 cm^{-1} corresponding to the aliphatic C-H bonds.
- C=O stretch: A strong absorption band around 1700-1730 cm^{-1} for the α -pyrone carbonyl group.
- C=C stretch: Bands in the 1600-1650 cm^{-1} region for the olefinic bonds.
- C-O stretch: Absorptions in the 1050-1250 cm^{-1} range for the ether and alcohol C-O bonds.

Biological Activities and Mechanism of Action

The primary interest in **Chevalone E** stems from its ability to act as a synergistic agent, enhancing the activity of other drugs.

Synergistic Antibacterial Activity

Chevalone E has been reported to enhance the activity of the β -lactam antibiotic oxacillin against methicillin-resistant *Staphylococcus aureus* (MRSA).^[1] This suggests that **Chevalone E** may interfere with the bacterial resistance mechanisms to oxacillin.

Experimental Protocol: Checkerboard Assay for Synergy Determination

The synergistic interaction between **Chevalone E** and an antibiotic like oxacillin can be quantitatively assessed using a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index.

- Preparation of Reagents:
 - Prepare stock solutions of **Chevalone E** and oxacillin in a suitable solvent (e.g., DMSO).
 - Prepare a standardized inoculum of the target MRSA strain (e.g., ATCC 43300) in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5×10^5 CFU/mL.
- Assay Setup:
 - In a 96-well microtiter plate, create a two-dimensional serial dilution of both **Chevalone E** and oxacillin. One compound is serially diluted along the rows, and the other is serially

diluted along the columns.

- Add the standardized bacterial inoculum to each well.
- Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no compounds) and a sterility control (no bacteria).
- Incubation and Analysis:
 - Incubate the plate at 37°C for 18-24 hours.
 - Determine the MIC of each compound alone and in combination by visual inspection for turbidity.
- Calculation of FIC Index:
 - The FIC for each compound is calculated as: $FIC = (\text{MIC of drug in combination}) / (\text{MIC of drug alone})$.
 - The FIC index for each combination is the sum of the individual FICs: $FIC \text{ Index} = FIC (\text{Chevalone E}) + FIC (\text{Oxacillin})$.
 - Interpretation:
 - $FIC \text{ Index} \leq 0.5$: Synergy
 - $0.5 < FIC \text{ Index} \leq 4.0$: Additive/Indifference
 - $FIC \text{ Index} > 4.0$: Antagonism[4]



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Caption: Workflow for determining antibacterial synergy using the checkerboard assay.

Potential of Anticancer Drug Cytotoxicity

Chevalone E has also been shown to potentiate the cytotoxic effect of the chemotherapeutic agent doxorubicin in the MDA-MB-231 human breast cancer cell line.[1] This suggests that **Chevalone E** may modulate cellular pathways that contribute to doxorubicin resistance or enhance its pro-apoptotic effects.

Experimental Protocol: Combination Index (CI) Analysis for Anticancer Synergy

The synergistic, additive, or antagonistic effects of **Chevalone E** and doxorubicin can be determined by calculating the Combination Index (CI) using the Chou-Talalay method.

- Cell Culture and Treatment:
 - Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat cells with a range of concentrations of **Chevalone E**, doxorubicin, and combinations of both at a constant ratio.
- Cell Viability Assay:

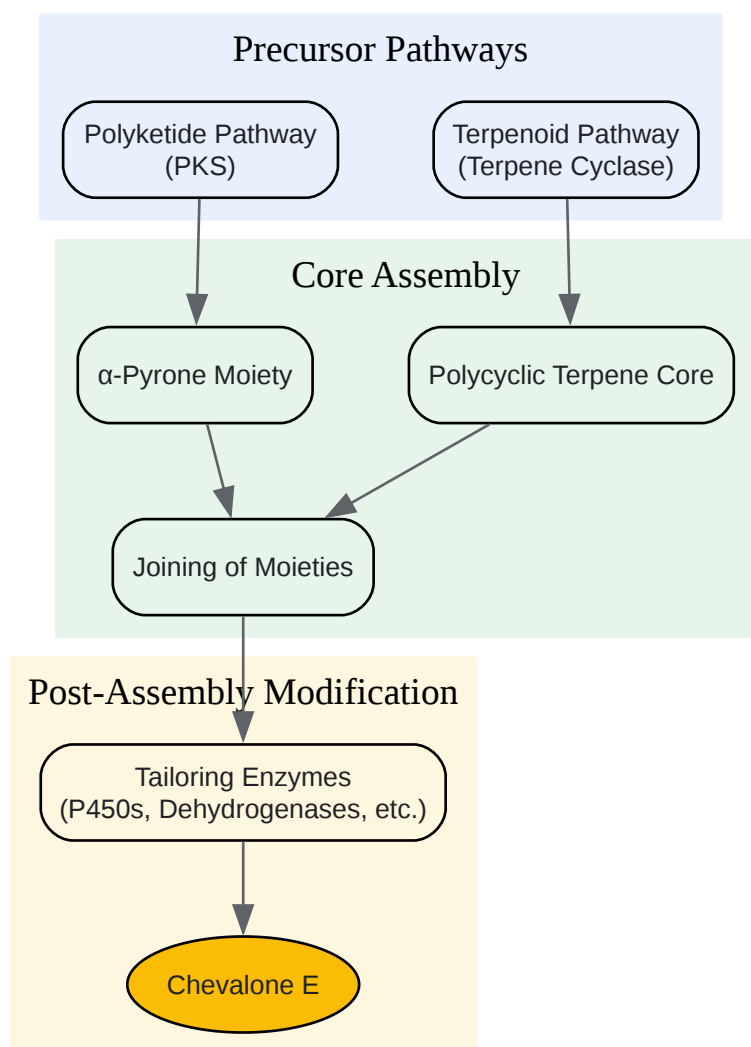
- After a set incubation period (e.g., 48 or 72 hours), assess cell viability using an MTT or similar assay.
- Determine the IC_{50} (the concentration that inhibits 50% of cell growth) for each compound alone and for the combination.
- Calculation of Combination Index (CI):
 - The CI is calculated using specialized software (e.g., CompuSyn) based on the dose-effect curves of the individual drugs and their combination.
 - Interpretation:
 - $CI < 1$: Synergy
 - $CI = 1$: Additive effect
 - $CI > 1$: Antagonism



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